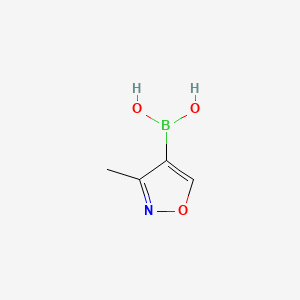

(3-Methyl-1,2-oxazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEGXJZTOOPPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CON=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725940 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224884-06-3 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromo-3-methyl-1,2-oxazole

4-Bromo-3-methyl-1,2-oxazole is typically synthesized via cyclocondensation of α-brominated β-keto esters with hydroxylamine. For example, ethyl 3-bromoacetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding the oxazole core. Alternative routes employ halogenation of preformed oxazoles using N-bromosuccinimide (NBS) in carbon tetrachloride, though regioselectivity challenges necessitate careful optimization.

Miyaura Borylation Reaction Conditions

The brominated oxazole undergoes borylation using Pd catalysts. A representative procedure involves:

-

Base : Sodium carbonate (2.0 equiv)

Reaction progress is monitored via TLC, with typical completion within 6–8 hours. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via silica gel chromatography, yielding the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid using HCl.

Table 1: Optimization of Miyaura Borylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 0.8–1.0 mol% | Maximizes turnover |

| Solvent Ratio (DME:HO) | 4:1 | Enhances solubility |

| Reaction Time | 6–8 hours | Prevents decomposition |

| Temperature | 75 ± 3°C | Balances kinetics/stability |

One-Pot Oxazole Formation and Boronation

| Metric | One-Pot Method | Miyaura Borylation |

|---|---|---|

| Total Yield | 68–72% | 75–82% |

| Step Count | 1 | 2 |

| Functional Group Tolerance | Moderate | High |

| Scalability | <10 g | Industrial feasible |

Halogenation-Borylation Sequences

Chinese Patent CN116396316A discloses an alternative approach applicable to aryloxazole boronic acids, adaptable for the target compound:

Stepwise Functionalization

-

Halogenation : 3-Methyl-1,2-oxazole-4-carboxylic acid is treated with PCl in dichloromethane, yielding 4-chlorocarbonyl-3-methyl-1,2-oxazole.

-

Borylation : The chloride intermediate reacts with pinacolborane (HBpin) under palladium catalysis (Pd(dba)/XPhos), forming the boronic ester.

-

Hydrolysis : Ester cleavage with HCl in MeOH/HO provides the free boronic acid.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-oxazol-4-yl)boronic acid can undergo various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an electrophilic partner, such as an aryl or vinyl halide.

Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols to form C-N or C-O bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including THF, DMF, and toluene.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while Chan-Lam coupling can produce amides or ethers.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- (3-Methyl-1,2-oxazol-4-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki–Miyaura coupling, where it can react with aryl halides to form biaryl compounds.

Reagent in Coupling Reactions

- This compound acts as a reagent in various coupling reactions, facilitating the formation of carbon-carbon bonds. Its ability to form stable complexes with other nucleophiles enhances its utility in synthetic organic chemistry.

Biological Applications

Interaction with Biological Molecules

- Boronic acids, including this compound, are known for their ability to interact with diols. This property is exploited in the development of sensors and probes for detecting biological molecules such as glucose, making them significant in biomedical applications.

Enzyme Inhibition

- Derivatives of boronic acids have been investigated for their potential as enzyme inhibitors. The ability of this compound to form reversible covalent bonds with diols allows it to inhibit specific enzymes involved in various biochemical pathways.

Medical Applications

Therapeutic Agents

- Research has indicated that boronic acid derivatives can act as therapeutic agents. For instance, they have been studied for their potential use in treating conditions like cancer by targeting specific molecular pathways through enzyme inhibition .

Drug Design and Development

- The unique properties of this compound make it an attractive candidate for drug design. Its ability to form stable complexes with biomolecules can be harnessed to create novel pharmaceuticals with improved efficacy and selectivity .

Industrial Applications

Material Science

- In industry, this compound is utilized in the production of advanced materials. Its incorporation into polymer matrices can result in materials with unique properties, such as enhanced mechanical strength or self-healing capabilities.

Polymer Production

- The compound is also used in the synthesis of polymers that exhibit specific functionalities, which can be tailored for applications ranging from coatings to biomedical devices.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can interact with cis-diols to form cyclic boronate esters, which are stable under physiological conditions .

Comparison with Similar Compounds

Structural Analogues

a. Aromatic Boronic Acids

- Phenyl boronic acid: Lacks a heterocyclic ring, resulting in lower steric hindrance and distinct electronic properties. It exhibits superior diagnostic accuracy in detecting β-lactamase enzymes compared to aminophenylboronic acid (APBA) .

b. Heterocyclic Boronic Acids

- 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid: Incorporates an oxadiazole ring, which may increase metabolic stability compared to oxazole derivatives.

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrates potent inhibition of fungal histone deacetylase (HDAC) at low micromolar concentrations, suggesting that heterocyclic substituents can enhance target specificity .

Table 1: Structural Comparison of Selected Boronic Acid Derivatives

Acidity (pKa) and Reactivity

The oxazole ring’s electron-withdrawing nature lowers the pKa of this compound compared to phenyl or alkyl-substituted analogues. For instance, 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, making them less suitable for physiological applications where neutral pH prevails. In contrast, heterocyclic boronic acids often achieve pKa values closer to 7–8, optimizing diol-binding efficiency under biological conditions . Fluoro-substituted boronic acids with similar pKa values but differing σ-parameters highlight the role of through-space electronic effects in modulating reactivity .

Binding Affinity and Selectivity

Boronic acids bind diols (e.g., glucose, catechol) via reversible ester formation. This compound’s oxazole ring may enhance selectivity for specific targets due to steric constraints. Borinic acids (R₂B(OH)), such as diphenylborinic acid, exhibit ~10-fold higher association constants for diols than their boronic acid counterparts, attributed to reduced steric hindrance and optimized Lewis acidity .

Biological Activity

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and drug development. This compound has garnered attention due to its potential applications in various therapeutic areas, including cancer treatment, anti-inflammatory responses, and enzyme inhibition. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

The molecular formula of this compound is C₄H₆BNO₂. Its structure features a boronic acid functional group attached to an oxazole ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those containing nucleophilic residues such as serine or cysteine. This mechanism allows the compound to modulate enzymatic activities and interfere with signaling pathways involved in various diseases.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Case Study : A study investigated the effects of this compound on human pancreatic cancer cells (Patu8988). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound acts as an inhibitor of proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors within cells:

| Enzyme Target | IC₅₀ Value (µM) | Biological Effect |

|---|---|---|

| Proteasome | 15 | Induces apoptosis |

| Serine Protease | 25 | Reduces inflammation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been critical in optimizing its biological properties. Variations in the oxazole ring or boron substituents can significantly alter its potency and selectivity against target enzymes.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In Vitro Studies : These studies typically assess cell viability and apoptosis induction using assays such as MTT or Annexin V staining.

- In Vivo Models : Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of the compound in a physiological context.

- Computational Studies : Molecular docking simulations have provided insights into the binding affinities and interactions between this compound and its protein targets .

Q & A

Basic: What synthetic strategies are effective for preparing (3-Methyl-1,2-oxazol-4-yl)boronic acid?

Answer:

The synthesis of boronic acid-containing heterocycles like this compound typically involves cross-coupling reactions or functionalization of preformed heterocycles. Key steps include:

- Suzuki-Miyaura Coupling: Utilize aryl halides or triflates paired with boronic acid precursors. For example, coupling a halogenated oxazole derivative with a boronate ester under palladium catalysis .

- Protection/Deprotection: Protect the boronic acid moiety as a boronate ester during synthesis to prevent undesired trimerization or side reactions .

- Optimization Variables: Screen bases (e.g., K₂CO₃), ligands (e.g., Pd(PPh₃)₄), and solvents (e.g., THF) to maximize yield. A combinatorial approach with discrete experimental design can efficiently explore 3,696+ variable combinations .

Basic: Which analytical techniques are suitable for structural elucidation of this compound?

Answer:

- X-ray Crystallography: Use SHELXL or SIR97 for small-molecule refinement to resolve crystal structures, leveraging direct methods for phase determination . ORTEP-3 is recommended for graphical representation of thermal ellipsoids .

- Mass Spectrometry (MALDI-MS): Derivatize the boronic acid with diols (e.g., 2,3-butanedione) to prevent dehydration/boroxine formation, enabling accurate molecular weight determination .

- Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in N₂), noting decomposition temperatures .

Advanced: How can experimental design improve Suzuki-Miyaura reactions involving this boronic acid?

Answer:

Employ surrogate-based optimization frameworks (e.g., mixed-integer strategies) to systematically screen variables:

| Variable | Options Tested | Impact on Yield |

|---|---|---|

| Aryl Halide (X) | 4 | High |

| Base | 7 | Moderate |

| Ligand | 11 | Critical |

| Solvent | 4 | Low |

- Key Steps:

Advanced: How do computational models predict binding kinetics with diols or glycoproteins?

Answer:

- Molecular Dynamics (MD): Simulate boronic acid-diol interactions using force fields (e.g., AMBER) to estimate kon/koff rates. Prioritize fructose due to its high kon (~10³ M⁻¹s⁻¹) .

- Density Functional Theory (DFT): Calculate Lewis acidity (pKa) of the boronic acid moiety to predict binding affinity trends (e.g., stronger binding with electron-withdrawing oxazole substituents) .

- Graph Set Analysis: Map hydrogen-bonding patterns in crystal structures to infer preferential binding geometries with glycoproteins .

Advanced: What strategies enhance selectivity in glycoprotein binding studies?

Answer:

- Buffer Optimization: Use high-pH buffers (e.g., Tris-HCl, pH 8.5) to favor boronate-diol ester formation while minimizing non-specific electrostatic interactions .

- Dual Recognition Sites: Incorporate a secondary binding group (e.g., aminoethyl carbamoyl) adjacent to the boronic acid to synergistically enhance selectivity for glycosylated targets .

Advanced: How to evaluate the pharmacological potential of this compound?

Answer:

- In Vitro Screening: Test cytotoxicity against glioblastoma cells (e.g., U87-MG) using MTT assays, comparing IC₅₀ values to known boronic acid drugs (e.g., bortezomib) .

- Structure-Activity Relationships (SAR): Modify the oxazole methyl group to assess steric/electronic effects on bioactivity. Use Boronic Acid Navigator (https://bit.ly/boronics ) to benchmark against 1,586 bioactive boronic acids .

Advanced: What are the thermal degradation pathways of this compound?

Answer:

- TGA-FTIR Coupling: Identify volatile degradation products (e.g., boric oxide) by correlating mass loss with IR spectra. Pyrolytic cleavage of the oxazole ring typically occurs above 300°C .

- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation, comparing stability to arylboronic acids (e.g., pyrene-1-boronic acid, stable to 600°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.